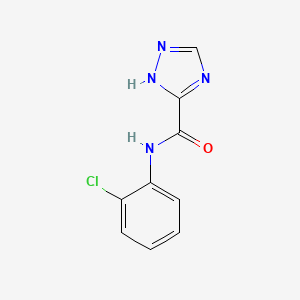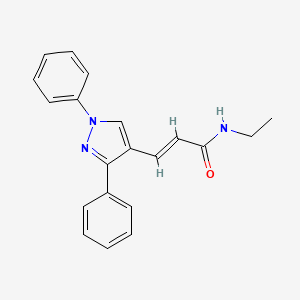
2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and other disorders.
Mechanism of Action
2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole binds to the active site of BTK and inhibits its enzymatic activity, thereby blocking downstream signaling pathways that are essential for B-cell activation and survival. This leads to decreased proliferation, survival, and migration of B-cells, which are the hallmark features of B-cell malignancies.
Biochemical and Physiological Effects:
2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability, high plasma exposure, and long half-life. 2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole has also demonstrated good tissue penetration and distribution, with high concentrations in lymphoid tissues and tumors. In addition, 2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole has shown minimal off-target effects and toxicity in preclinical studies, suggesting a favorable safety profile.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole is its potent and selective inhibition of BTK, which makes it an attractive therapeutic target for B-cell malignancies and autoimmune diseases. 2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole has also shown synergy with other targeted therapies, which could enhance its therapeutic efficacy in combination regimens. However, one of the limitations of 2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole is its proprietary synthesis method, which may limit its availability and accessibility for academic research.
Future Directions
There are several potential future directions for 2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole research, including clinical trials in B-cell malignancies and autoimmune diseases, combination therapy studies with other targeted therapies, and exploration of its potential as a biomarker for BTK pathway activation. In addition, further preclinical studies are needed to elucidate the mechanisms of resistance to 2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole and to identify potential predictive biomarkers for response to therapy.
Synthesis Methods
The synthesis of 2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole involves a multistep process that includes the preparation of key intermediates, coupling reactions, and purification steps. The exact details of the synthesis method are proprietary and have not been disclosed in the scientific literature.
Scientific Research Applications
2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole has shown potent and selective inhibition of BTK, leading to decreased B-cell proliferation, survival, and migration. 2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole has also demonstrated synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL and MCL.
properties
IUPAC Name |
2-(3-methoxyphenyl)-4,5-dithiophen-2-yl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c1-21-13-6-2-5-12(11-13)18-19-16(14-7-3-9-22-14)17(20-18)15-8-4-10-23-15/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCQGBQEIHSHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[N-(2-methoxyphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B5700403.png)


![4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine](/img/structure/B5700426.png)


![4-{[benzyl(ethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B5700446.png)
![ethyl [3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]carbamate](/img/structure/B5700453.png)

![6-(2-chlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5700479.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-methylbenzenecarboximidamide](/img/structure/B5700486.png)
![2-(2-phenylhydrazino)benzo[cd]indole](/img/structure/B5700493.png)
![7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5700496.png)